3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one
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Overview
Description
3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one is a complex organic compound with the molecular formula C21H18N2O4S It is known for its unique structure, which combines a benzothiazole moiety with a chromen-2-one core, and a morpholin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, which involves the reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . This reaction forms the chromen-2-one core with the benzothiazole moiety attached.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and chromen-2-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include various oxidized and reduced derivatives of the original compound. For example, oxidation with H2O2 can yield phenolic products .
Scientific Research Applications
3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one has several scientific research applications:
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker for various biological processes.
Industry: Its stability and reactivity make it suitable for use in industrial processes, including the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe, detecting reactive oxygen species (ROS) such as peroxynitrite (ONOO-) and hypochlorite (HOCl). The compound’s structure allows it to undergo specific reactions with these ROS, leading to the formation of detectable fluorescent products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and chromen-2-one derivatives, such as:
- 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-(4-morpholinylmethyl)-2H-chromen-2-one
- 3-(2-Benzothiazolyl)-7-hydroxy-8-(4-morpholinylmethyl)-2H-chromen-2-one
Uniqueness
What sets 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one apart is its combination of a benzothiazole moiety with a chromen-2-one core and a morpholin-4-ylmethyl group. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it particularly useful in various scientific applications.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGFPAXYGPAIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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